molecular formula C17H15F B3177312 Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- CAS No. 145698-32-4

Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-

Cat. No.: B3177312
CAS No.: 145698-32-4
M. Wt: 238.3 g/mol
InChI Key: VQFRZGGKKHHZML-UHFFFAOYSA-N
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Description

Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- is a useful research compound. Its molecular formula is C17H15F and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions typically include a controlled atmosphere, specific temperature ranges, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Types of Reactions:

    Oxidation: Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- can undergo oxidation reactions, often resulting in the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorophenyl group can be further functionalized[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution[][1].

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethylene or ethane derivatives.

    Substitution: Formation of brominated or nitrated derivatives[][1].

Scientific Research Applications

Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry:

Comparison with Similar Compounds

  • Benzene, 1-ethynyl-4-fluoro-
  • Benzene, 1-ethynyl-4-propyl-
  • Benzene, 1-[(4-fluorophenyl)ethynyl]-
Comparison:

Properties

IUPAC Name

1-fluoro-4-[2-(4-propylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-7,10-13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFRZGGKKHHZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622372
Record name 1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145698-32-4
Record name 1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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